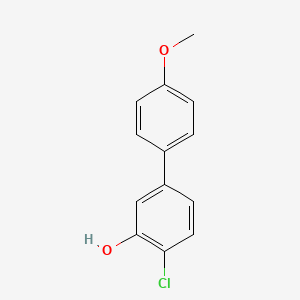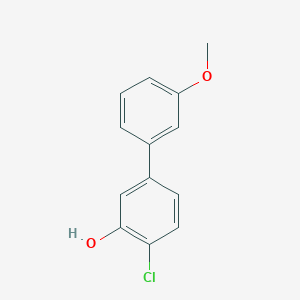
2-Chloro-4-(5-fluoro-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(5-fluoro-2-methylphenyl)phenol, 95% (hereafter referred to as 2-Chloro-4-FMPP) is an organofluorine compound with a wide range of applications in scientific research. It is a white powder that is soluble in polar solvents, such as methanol, ethanol, and acetonitrile. Its chemical formula is C9H7ClF2O, and its molecular weight is 202.62 g/mol. 2-Chloro-4-FMPP is a versatile compound that can be used in a variety of laboratory experiments, and its advantages and limitations should be considered before utilizing it in research.
Aplicaciones Científicas De Investigación
2-Chloro-4-FMPP has a range of applications in scientific research, including as a reagent in organic synthesis, as an antioxidant, and as a pharmaceutical intermediate. It can be used to synthesize a variety of compounds, including 4-fluoro-3-methylphenylboronic acid, 4-fluoro-3-methylphenylboronic acid pinacol ester, and 4-fluoro-3-methylphenylboronic acid pinacol ester hydrochloride. It can also be used in the synthesis of pharmaceuticals, such as the antidepressant fluoxetine, and the anti-inflammatory drug celecoxib.
Mecanismo De Acción
2-Chloro-4-FMPP acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. It can also act as an inhibitor of enzymes, such as cyclooxygenase-2, which is responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-4-FMPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro, inhibiting the growth of cancer cells and inducing apoptosis. Its antioxidant properties may also be beneficial in protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-FMPP has a number of advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and is soluble in polar solvents. It is also stable and can be stored for long periods of time without significant degradation. The main limitation of 2-Chloro-4-FMPP is its low solubility in non-polar solvents, which can limit its use in certain experiments.
Direcciones Futuras
In the future, 2-Chloro-4-FMPP may be used in the synthesis of new compounds with potential therapeutic applications. Its antioxidant properties may also be further explored, as well as its potential to inhibit enzymes involved in the synthesis of prostaglandins. Its anti-inflammatory and anti-cancer effects may also be studied further in animal models and clinical trials. Additionally, its solubility in non-polar solvents may be improved to make it more versatile for laboratory experiments.
Métodos De Síntesis
2-Chloro-4-FMPP can be synthesized by the reaction of 5-fluoro-2-methylphenol with chloroacetic acid in the presence of anhydrous potassium carbonate. The reaction is conducted at temperatures between 50-60°C and is typically completed within 1-2 hours. The reaction produces 2-chloro-4-FMPP as a white powder.
Propiedades
IUPAC Name |
2-chloro-4-(5-fluoro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(15)7-11(8)9-3-5-13(16)12(14)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXUPBHSXAWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685904 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(5-fluoro-2-methylphenyl)phenol | |
CAS RN |
1261971-87-2 |
Source


|
| Record name | 3-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














